

A Comprehensive Technical Guide to the Physicochemical Properties of Thalidomide-PEG3-COOH

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Compound of Interest

Compound Name: *Thalidomide-PEG3-COOH*

Cat. No.: *B8180562*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Thalidomide-PEG3-COOH** is a synthetic chemical compound that incorporates the thalidomide scaffold, a short polyethylene glycol (PEG) linker, and a terminal carboxylic acid group. This heterobifunctional molecule is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). The thalidomide moiety serves as an E3 ubiquitin ligase-binding motif, specifically targeting the Cereblon (CRBN) protein. The terminal carboxylic acid allows for the convenient covalent attachment of a ligand for a specific protein of interest, while the PEG linker provides the necessary spacing and favorable physicochemical properties. This document provides a detailed overview of the known physicochemical properties of **Thalidomide-PEG3-COOH**, relevant experimental protocols for their determination, and a visualization of its role in the PROTAC mechanism.

Physicochemical Data

The following table summarizes the key physicochemical properties of **Thalidomide-PEG3-COOH**. This data is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₇	BroadPharm, C&P Biotech, MedKoo
Molecular Weight	390.39 g/mol	BroadPharm, C&P Biotech, MedKoo
Appearance	White to off-white solid	BroadPharm, C&P Biotech, MedKoo
Purity	Typically ≥95% (by HPLC)	BroadPharm, C&P Biotech, MedKoo
Solubility	Soluble in DMSO	BroadPharm, C&P Biotech, MedKoo
Storage Conditions	Store at -20°C for long-term stability	BroadPharm, C&P Biotech, MedKoo

Note: In-depth experimental data such as pKa, LogP, and aqueous solubility are not consistently published by suppliers. These values are often determined empirically by the end-user for their specific application and buffer conditions.

Experimental Protocols

The determination of key physicochemical parameters is crucial for drug development. Below are generalized, yet detailed, experimental protocols for assessing the properties of molecules like **Thalidomide-PEG3-COOH**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the compound by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation: Prepare a stock solution of **Thalidomide-PEG3-COOH** in a suitable solvent like DMSO at a concentration of 1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 µL.
 - Gradient Elution:
 - Start with 95% Mobile Phase A and 5% Mobile Phase B.
 - Ramp to 95% Mobile Phase B over 10-15 minutes.
 - Hold at 95% Mobile Phase B for 2-3 minutes.
 - Return to initial conditions and equilibrate for 5 minutes.
- Data Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.

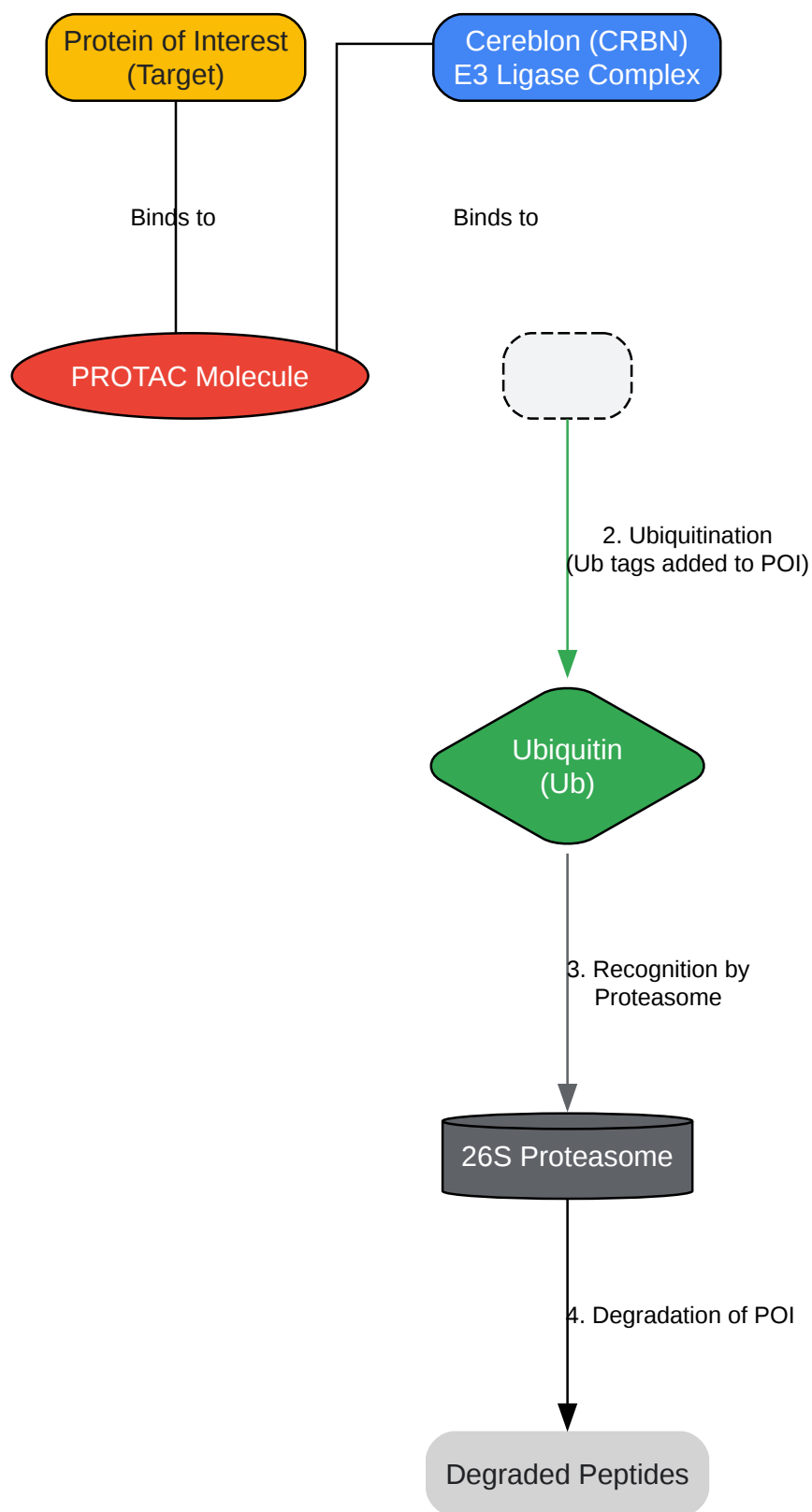
Determination of Aqueous Solubility (Shake-Flask Method)

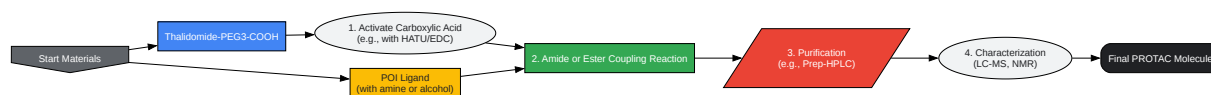
The shake-flask method is the gold standard for determining thermodynamic solubility.

- Materials: **Thalidomide-PEG3-COOH**, phosphate-buffered saline (PBS, pH 7.4), organic solvent (e.g., DMSO), and a calibrated pH meter.
- Procedure:
 - Add an excess amount of solid **Thalidomide-PEG3-COOH** to a known volume of PBS (pH 7.4) in a glass vial.
 - Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
 - After incubation, allow the suspension to settle.
 - Filter the suspension through a 0.45 µm filter to remove undissolved solid.
 - Dilute the resulting saturated solution with a suitable solvent mixture (e.g., water/acetonitrile) to a quantifiable concentration.
 - Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve of known concentrations.
- Result: The solubility is reported in units such as mg/mL or µM.

Role in PROTAC-Mediated Protein Degradation

Thalidomide-PEG3-COOH is a critical building block for creating PROTACs that hijack the E3 ubiquitin ligase Cereblon (CRBN). The diagram below illustrates the general mechanism of action for a PROTAC synthesized using this linker.





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